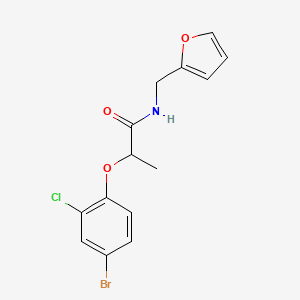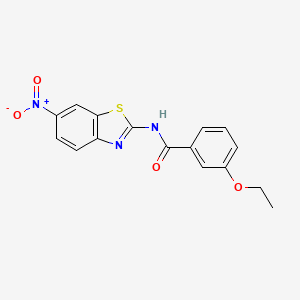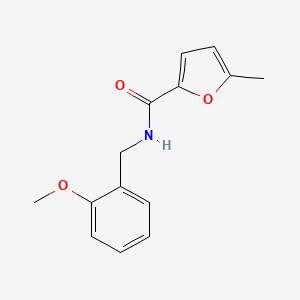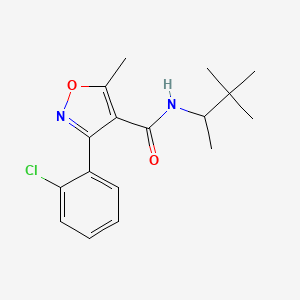
N-(1-methyl-3-phenylpropyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Übersicht
Beschreibung
N-(1-methyl-3-phenylpropyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, commonly known as MPBD, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. MPBD is a synthetic compound that belongs to the class of benzodioxine derivatives. It has been synthesized through various methods and has shown promising results in scientific studies.
Wirkmechanismus
The mechanism of action of MPBD is not fully understood, but it is believed to act as a partial agonist at the dopamine D2 receptor. This leads to the modulation of dopamine signaling, which is involved in the regulation of reward and motivation. MPBD has also been found to inhibit the uptake of dopamine, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
MPBD has been found to have various biochemical and physiological effects. It has been shown to increase locomotor activity in animals, indicating its potential stimulant properties. MPBD has also been found to increase dopamine release in the brain, which may contribute to its potential therapeutic effects in psychiatric disorders. MPBD has also been found to have cytotoxic activity against cancer cells, indicating its potential use in cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
MPBD has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high yields and purity. MPBD also has a high affinity for the dopamine D2 receptor, which makes it a potential candidate for the study of addiction and other psychiatric disorders. However, the limitations of MPBD include its potential toxicity and the lack of understanding of its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of MPBD. One potential direction is the investigation of its potential therapeutic effects in addiction and other psychiatric disorders. Another potential direction is the study of its cytotoxic activity against cancer cells, which may lead to the development of novel cancer therapies. Further research is also needed to fully understand the mechanism of action of MPBD and its potential side effects.
Wissenschaftliche Forschungsanwendungen
MPBD has been studied for its potential applications in medical research. It has been found to have an affinity for the dopamine D2 receptor, which is involved in the regulation of reward and motivation. This makes MPBD a potential candidate for the treatment of addiction and other psychiatric disorders. MPBD has also been studied for its potential use in cancer therapy, as it has shown cytotoxic activity against cancer cells.
Eigenschaften
IUPAC Name |
N-(4-phenylbutan-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-14(7-8-15-5-3-2-4-6-15)20-19(21)16-9-10-17-18(13-16)23-12-11-22-17/h2-6,9-10,13-14H,7-8,11-12H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRNCAFKEWQZIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-phenylbutan-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4181389.png)


![methyl 2-{[(phenylthio)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4181410.png)


![N-[4-nitro-2-(trifluoromethyl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B4181455.png)
![1-phenyl-N-[2-(1-piperidinyl)ethyl]methanesulfonamide hydrochloride](/img/structure/B4181457.png)

![N-[1-(3,4-dimethylphenyl)ethyl]-2-methyl-3-furamide](/img/structure/B4181468.png)


![2-methoxy-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B4181486.png)
![N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-3-ethoxybenzamide](/img/structure/B4181494.png)